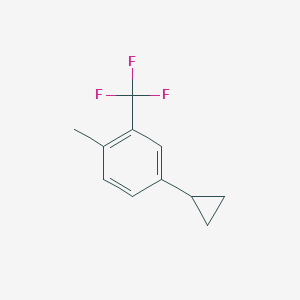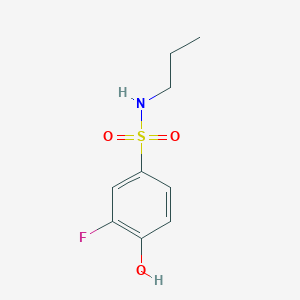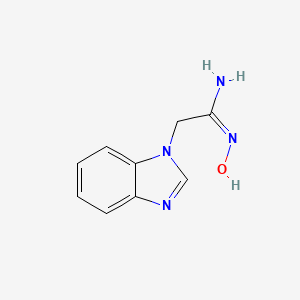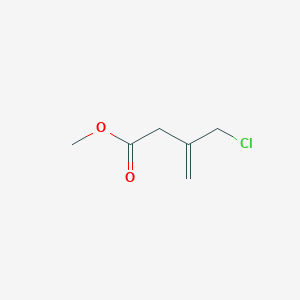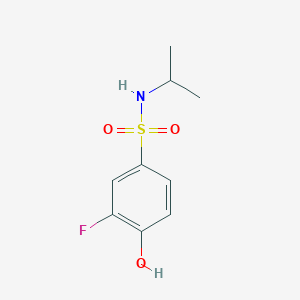
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a derivative of benzenesulfonamide, featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzene ring, along with an isopropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like sodium nitrite and hydrofluoric acid.
Isopropylation: Finally, the sulfonamide nitrogen is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxo-N-isopropylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-4-hydroxy-N-isopropylbenzenesulfinamide or 3-fluoro-4-hydroxy-N-isopropylbenzenesulfide.
Substitution: Formation of 3-substituted-4-hydroxy-N-isopropylbenzenesulfonamide derivatives.
科学研究应用
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, while the isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
相似化合物的比较
Similar Compounds
4-Fluoro-N-isopropylbenzenesulfonamide: Lacks the hydroxyl group at the 4-position, which may affect its binding affinity and reactivity.
3-Fluoro-4-hydroxybenzoic acid: Contains a carboxyl group instead of the sulfonamide group, leading to different chemical properties and applications.
3-Fluoro-4-hydroxyproline: A fluorinated amino acid with distinct biological activities and applications in peptide synthesis.
Uniqueness
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is unique due to the combination of its fluorine atom, hydroxyl group, and isopropyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H12FNO3S |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
3-fluoro-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,1-2H3 |
InChI 键 |
LKBBBHJDLZEYPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



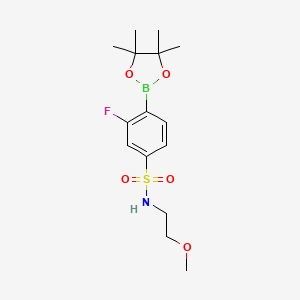
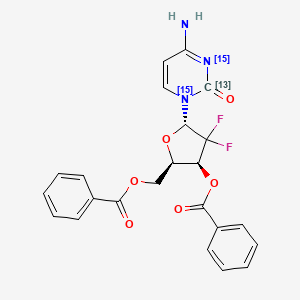


![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
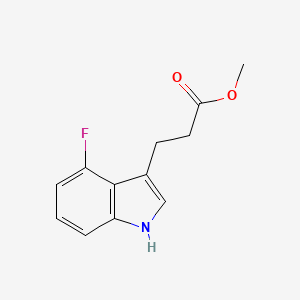
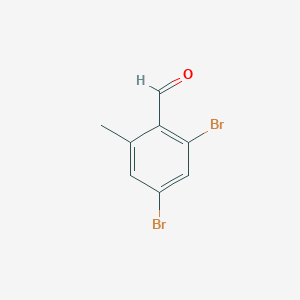
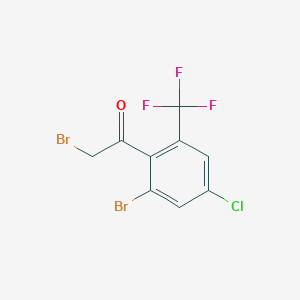
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
